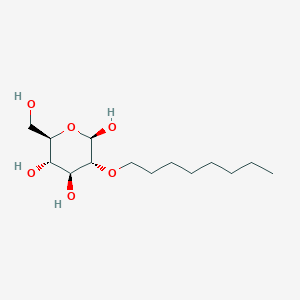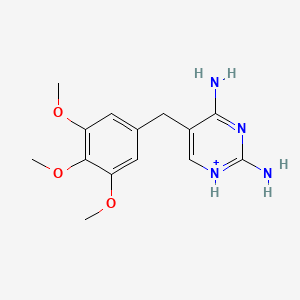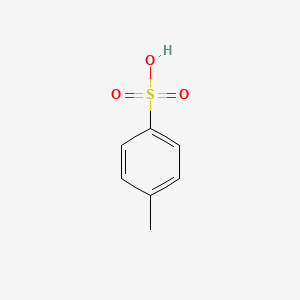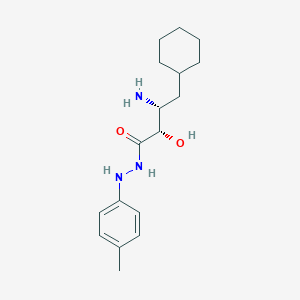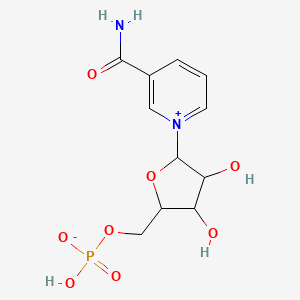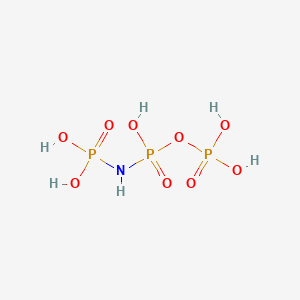
(Diphosphono)aminophosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Diphosphono)Aminophosphonic Acid is an organophosphorus compound characterized by the presence of both phosphonic acid and amino groups. This compound is part of a broader class of aminophosphonates, which are known for their structural similarity to amino acids, where the carboxylic group is replaced by a phosphonic acid moiety . These compounds have garnered significant interest due to their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Diphosphono)Aminophosphonic Acid can be synthesized through several methods, with the most common being the hydrophosphonylation of imines. This reaction involves the condensation of imines with phosphorous acid or its esters, such as diphenylphosphite . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale hydrophosphonylation reactions. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent quality. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (Diphosphono)Aminophosphonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted aminophosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Diphosphono)Aminophosphonic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the formulation of herbicides and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism by which (Diphosphono)Aminophosphonic Acid exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes involved in amino acid metabolism, thereby blocking their activity. This inhibition can lead to various physiological effects, such as antibacterial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Aminomethylphosphonic Acid: The simplest aminophosphonate, used in similar applications but with different reactivity.
Glyphosate: A widely used herbicide with a similar phosphonic acid group.
EDTMP: A chelating agent used in medical applications, particularly in cancer treatment.
Uniqueness: (Diphosphono)Aminophosphonic Acid is unique due to its dual phosphonic acid groups, which confer distinct chemical properties and reactivity compared to other aminophosphonates. This structural feature enhances its ability to act as a ligand and enzyme inhibitor, making it valuable in various research and industrial applications.
Properties
CAS No. |
79828-60-7 |
|---|---|
Molecular Formula |
H6NO9P3 |
Molecular Weight |
256.97 g/mol |
IUPAC Name |
[[hydroxy(phosphonooxy)phosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/H6NO9P3/c2-11(3,4)1-12(5,6)10-13(7,8)9/h(H2,7,8,9)(H4,1,2,3,4,5,6) |
InChI Key |
PELPUMGXMYVGSQ-UHFFFAOYSA-N |
Canonical SMILES |
N(P(=O)(O)O)P(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


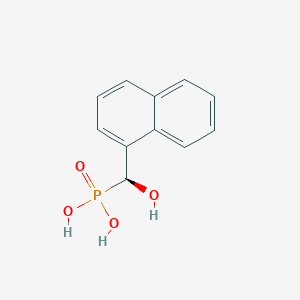
![4-((3R,4S,5R)-4-Amino-3,5-dihydroxy-hex-1-ynyl)-5-fluoro-3-[1-(3-methoxy-1H-pyrrol-2-YL)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B10760090.png)

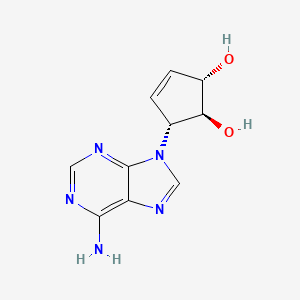
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-[2-(2-(hydroxymethyl-phenylsulfanyl)-benzyl]-benzamide](/img/structure/B10760125.png)
![3H-Pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B10760132.png)
![[2(Formyl-hydroxy-amino)-ethyl]-phosphonic acid](/img/structure/B10760137.png)
